molecular formula C3H9NO B044665 Propanolamine CAS No. 156-87-6

Propanolamine

Cat. No. B044665
CAS RN: 156-87-6
M. Wt: 75.11 g/mol
InChI Key: WUGQZFFCHPXWKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Propanolamines can be synthesized through various chemical routes. One approach involves the microbial production of propanol, where both n-propanol and isopropanol are produced by microbes from renewable resources. Advanced metabolic engineering and fermentation strategies have facilitated significant progress in the biochemical production of propanol, though challenges remain in achieving yields competitive with chemical synthesis (Walther & François, 2016).

Scientific Research Applications

  • Flotation of Quartz and Magnesite : Iso-propanol substituents in dodecylamine, a propanolamine derivative, can weaken electrostatic effects and enhance spatial position barrier effects. This improves the selectivity in the flotation of quartz and magnesite, important in mineral processing and extraction (Liu et al., 2020).

  • Inhibition of NR2B-containing NMDA Receptors : Enantiomeric propanolamines are found to be potent and selective inhibitors of NR2B-containing NMDA receptors. They exhibit neuroprotective, anticonvulsant properties, and do not increase locomotion, indicating potential therapeutic applications (Tahirovic et al., 2008).

  • Organic Chemistry : Propargylamines, a class of compounds that include propanolamine derivatives, are versatile in organic chemistry. Their reactivity and utility as building blocks in the synthesis of relevant organic compounds are significant (Lauder et al., 2017).

  • Pharmaceutical Applications : Certain propanolamines with ester functions incorporated into the nitrogen substituent can produce short-acting beta-adrenergic receptor blocking agents. These agents have increased duration of effect upon longer intravenous infusion, which is important in treating cardiovascular conditions (Erhardt et al., 1982).

  • CO2 Capture Technology : A monoethanolamine/1-propanol aqueous biphasic absorbent with rapid absorption rate and low regeneration energy can enhance CO2 capture technology, important for environmental applications (Wang et al., 2019).

  • Multidrug Resistance-Reverting Activity : Propanolamine-related modulators show activity in reversing multidrug resistance in a human tumor cell model. The structural aspects, like the phenylpropiophenone moiety and substitution pattern at the nitrogen atom, are crucial for this activity (Chiba et al., 1995).

  • Phospholipid Phase Transition : Methylation of the propanolamine head group can reduce phase transition temperatures in phospholipids, which is relevant in biophysical studies of cell membranes (Gawrisch et al., 1977).

  • Antimicrobial Properties : In the context of metal working fluids, propanolamines exhibit antimicrobial properties. The most active compound in this category has been identified as L-2-methylamino-1-phenolpropanol (Bennett et al., 1979).

Safety And Hazards

Propanolamine may be harmful if inhaled and contact may cause burns to skin and eyes . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . In a fire, it may produce toxic oxides of nitrogen .

Future Directions

Propanolamine-based compounds have shown a wide range of medicinally useful properties, including anti-fungal, antibacterial, antimalarial, antihyperglycemic, and anticancer drug activities . The synthesis of amines by reductive amination is a promising area of research .

properties

IUPAC Name

3-aminopropan-1-ol
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InChI

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2
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InChI Key

WUGQZFFCHPXWKQ-UHFFFAOYSA-N
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Canonical SMILES

C(CN)CO
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Molecular Formula

C3H9NO
Record name N-PROPANOLAMINE
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DSSTOX Substance ID

DTXSID0059746
Record name 3-Aminopropanol
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Molecular Weight

75.11 g/mol
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Physical Description

N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4 °C (54 °F). Moderately toxic by ingestion., Colorless to pale yellow liquid with a fishy odor; mp = 12.4 deg C; [CAMEO] Colorless liquid with an odor of amines; mp = 11 deg C; [Alfa Aesar MSDS]
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Boiling Point

369.5 °F at 760 mmHg (USCG, 1999), 187-188 °C @ 756 MM HG
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Flash Point

175 °F (USCG, 1999), 175 °F
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Solubility

SOL IN WATER, ALCOHOL & ETHER, MISCIBLE WITH ACETONE & CHLOROFORM
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Density

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9824 @ 26 °C/4 °C
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Vapor Pressure

0.07 [mmHg]
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Product Name

3-Aminopropanol

Color/Form

COLORLESS LIQUID

CAS RN

156-87-6
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Record name 3-Amino-1-propanol
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Melting Point

52 °F (USCG, 1999), 12.4 °C
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Synthesis routes and methods

Procedure details

In the case of the two-step procedure for making 1,3-diaminopropane (Equations II and III), the 3-amino-1-propane (APO) intermediate was first generated in 84% yield under relatively mild hydroamination conditions (120° C., LHSV 0.4) using a supported-nickel catalyst from Engelhard (Ni-1404, T 3/16", 69% nickel, ex. 12). Identification was by gc-ms/ir. Major co-products include 1,3-propanediol (2.5%), 1,3-diaminopropane (1.2-1.6%), plus lights. Hydroxypropanal conversion was essentially quantitative. A subsequent reamination of this 3-amino-1-propanol (APO) intermediate, as an aqueous 25% solution, produced 1,3-diaminopropane in 50% selectivity at 180° C., LHSV 0.4, using the Raney cobalt catalyst, R-2796 (ex. 13). The major co-products of this second stage, higher temperature, amination were DPTA (ca. 29%) and tripropylenetetramine (TPTA, 12%). Again, there was no gc-ms/ir evidence for cyclic (piperazine-type) derivatives and N-propyl-1,3-diaminopropane was the major N-alkylated material. The 1,3-diaminopropane may be isolated from the crude, liquid, polyamine product via atmospheric distillation. Amination of APO over six days generated several hundred grams of crude DAP and its homologues. Ramping the amination temperature slightly (180-185° C.) allowed activity to be maintained and conversion held at about 85%. It may be possible to further limit the extent of DAP homologation, and thereby further raise the DAP selectivity, by lowering the water content of APO feed, raising the LHSV, and providing more ammonia partial pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanolamine
Reactant of Route 2
Propanolamine
Reactant of Route 3
Propanolamine
Reactant of Route 4
Propanolamine
Reactant of Route 5
Propanolamine
Reactant of Route 6
Propanolamine

Citations

For This Compound
4,450
Citations
RB Walker, WL Nelson - Journal of Labelled Compounds and …, 1978 - Wiley Online Library
… Synthesis of aryloxypropanolamines with pentadeuterated propanolamine side chains, based on the use of epichlorohydrin-dg and a phenol is likely to be sufficiently general that it …
JA Butera, W Spinelli, V Anantharaman… - Journal of medicinal …, 1991 - ACS Publications
The synthesis and biological evaluation of a series of novel l-(aryloxy)-2-propanolamines and several related deshydroxy analogues are described. Compounds 4-29 were prepared …
Number of citations: 73 pubs.acs.org
SB Hawthorne, A Kubátová, JR Gallagher… - … science & technology, 2005 - ACS Publications
Soil and groundwater samples were collected at the site of a former chemical processing plant in areas impacted by accidental releases of MEA (monoethanolamine) and IPA (2-…
Number of citations: 35 pubs.acs.org
JH Shan, J Qian, MZ Gao, SG Shen… - Turkish Journal of …, 2004 - journals.tubitak.gov.tr
The kinetics of oxidation of n--Propanolamine (n-PA) by dihydroxy diperiodato-nickelate (IV)(DPN) in alkaline medium was studied with spectrophotometry in a temperature range of …
Number of citations: 21 journals.tubitak.gov.tr
CJ Kim - Industrial & engineering chemistry research, 1988 - ACS Publications
Results The rates and the products of DIPA degradation mea-sured at 120 C using a solution initially containing 3.2 M DIPA and 1.44 Mc02 are illustrated inFigure 1. The results show …
Number of citations: 36 pubs.acs.org
HG Bilgicli, D Ergon, P Taslimi, B Tüzün, İA Kuru… - Bioorganic …, 2020 - Elsevier
… the synthesis and characterization of novel propanolamine derivatives attached to 2-… Furthermore, the metabolic enzyme inhibition profiles of novel propanolamine derivatives …
Number of citations: 47 www.sciencedirect.com
SK Swain, S Mishra, P Sharma, T Patnaik… - Industrial & …, 2010 - ACS Publications
This investigation reports the synthesis of a new adsorbent material (ZrPA), from Zr(IV) and propanolamine (PA), synthesized by sol−gel technique at room temperature following the …
Number of citations: 40 pubs.acs.org
J Rao, L Liu, D Zeng, M Wang, M Xiang, S Yang - RSC advances, 2020 - pubs.rsc.org
Various 1,4-benzoxazin-3-one derivatives containing propanolamine groups have been shown to exhibit good antibacterial activity against Pseudomonas syringae pv actinidiae (Psa), X…
Number of citations: 10 pubs.rsc.org
FA Aly, N El-Enany, H Elmansi, A Nabil - Chemistry Central Journal, 2017 - Springer
Background The combination between cetirizine (CET), phenylpropanolamine (PPA) and nimesulide (NMS) under trade name Nemeriv Cp tablet is prescribed for nasal congestion, cold…
Number of citations: 16 link.springer.com
HC Li, MK Tsai - Chemical Physics, 2015 - Elsevier
Monoethanolamine (MEA) and mono-n-propanolamine (MPA) molecules were investigated for CO 2 binding using Density Functional Theory. MPA was predicted to bind CO 2 better …
Number of citations: 4 www.sciencedirect.com

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